

Application Notes and Protocols for Rutaecarpine in Cancer Cell Lines

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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

Cat. No.: B1450718

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Disclaimer: Information on the specific compound **14-Formyldihydrorutaecarpine** in the context of cancer cell line research is not available in the public domain. The following application notes and protocols are based on studies conducted with the parent alkaloid, Rutaecarpine, and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Rutaecarpine, an indole quinazoline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis. These properties make Rutaecarpine a compound of interest in oncological research and drug discovery.

Mechanism of Action

Rutaecarpine exerts its anticancer effects through several mechanisms:

- **Induction of Apoptosis:** Rutaecarpine has been shown to induce apoptosis in various cancer cells, including human esophageal squamous cell carcinoma (CE81T/VGH), liver cancer (HepG2), and colon cancer cells.[1][4][5] This is achieved through the regulation of the intrinsic apoptotic pathway, characterized by:

- Upregulation of the pro-apoptotic protein Bax.[1][3]
- Downregulation of the anti-apoptotic protein Bcl-2.[1][3]
- Activation of caspase-9 and caspase-3.[1][3][4]
- Disruption of the mitochondrial membrane potential.[4]
- Cell Cycle Arrest: Rutaecarpine can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M phase arrest in esophageal cancer cells and G0/G1 phase arrest in colorectal cancer cells.[3][6]
- Inhibition of Key Signaling Pathways:
 - Wnt/ β -catenin Pathway: In colorectal cancer cells, Rutaecarpine suppresses the Wnt/ β -catenin signaling pathway, a critical pathway in colon carcinogenesis.[6][7]
 - STAT3 Signaling: Rutaecarpine has been observed to inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion, in colon cancer cells.[5]
 - NF- κ B Signaling: It also decreases the phosphorylation levels of NF- κ B, another crucial regulator of inflammation and cancer.[5]
- Inhibition of Angiogenesis: Some studies suggest that Rutaecarpine can inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[2]
- Reversal of Multidrug Resistance: Rutaecarpine has been shown to sensitize multidrug-resistant cancer cells (MCF-7/ADR and A549/Taxol) to conventional chemotherapeutic agents like adriamycin and paclitaxel by promoting the degradation of the drug efflux pump ABCB1.[8]
- Induction of Differentiation: In triple-negative breast cancer (TNBC) cells, rutaecarpine has been found to induce luminal differentiation by inhibiting the enzyme fumarate hydratase (FH), leading to metabolic stress and increased reactive oxygen species (ROS).[9]

Data Presentation

Table 1: IC50 Values of Rutaecarpine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Assay
CE81T/VGH	Esophageal Squamous Cell Carcinoma	Not explicitly stated, but significant inhibition observed at 20 μM	24, 48, 72	MTT Assay
HepG2	Liver Cancer	~50 μM (for 50% viability reduction)	Not specified	Not specified
SGC-7901	Gastric Cancer	Not explicitly stated, but apoptosis induced	Not specified	Not specified
MCF-7/ADR	Adriamycin-resistant Breast Cancer	> 100 μM (alone)	Not specified	MTT Assay
A549/Taxol	Paclitaxel-resistant Lung Cancer	> 100 μM (alone)	Not specified	MTT Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.

Table 2: Effects of Rutaecarpine on Apoptosis and Cell Cycle

Cell Line	Effect	Concentration	Time (h)	Key Markers
CE81T/VGH	G2/M Arrest & Apoptosis	20 μ M	24, 48, 72	\uparrow p53, \uparrow Bax, \downarrow Bcl-2, \uparrow Cleaved Caspase-9/3
HepG2	Apoptosis	Not specified	24	\downarrow MMP, \uparrow Caspase-3/8/9
Colorectal Cancer Cells	G0/G1 Arrest & Apoptosis	Not specified	Not specified	\downarrow Wnt/ β -catenin targets
MCF-7/ADR	Enhanced Doxorubicin-induced Apoptosis	5, 20 μ M	48	Increased apoptotic cells
A549/Taxol	Enhanced Paclitaxel-induced Apoptosis	5, 20 μ M	48	Increased apoptotic cells

Experimental Protocols

Cell Culture

- **Cell Lines:** Human cancer cell lines such as CE81T/VGH (esophageal), HepG2 (liver), various colorectal cancer cell lines (e.g., HCT116, SW480), and breast cancer cell lines (e.g., MCF-7, ZR-75) can be used.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) Normal cell lines like MCF-10A can be used as controls.[\[2\]](#)
- **Culture Medium:** The choice of medium depends on the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Culture Conditions:** Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Rutaecarpine.

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Rutaecarpine (e.g., 0, 5, 10, 20, 50, 100 μM) for 24, 48, or 72 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

- Seed cells in a 6-well plate and treat with Rutaecarpine at the desired concentrations and time points.
- Harvest the cells by trypsinization and wash twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Rutaecarpine on cell cycle distribution.

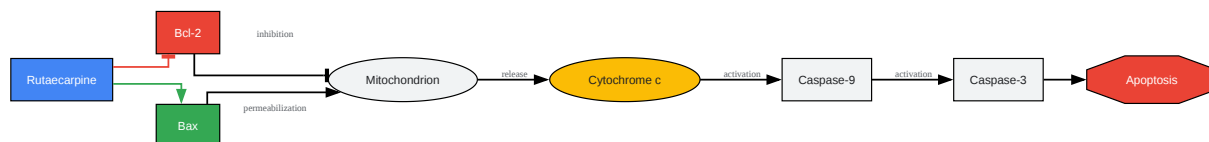
- Treat cells with Rutaecarpine as described for the apoptosis assay.
- Harvest and wash the cells with PBS.
- Fix the cells in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

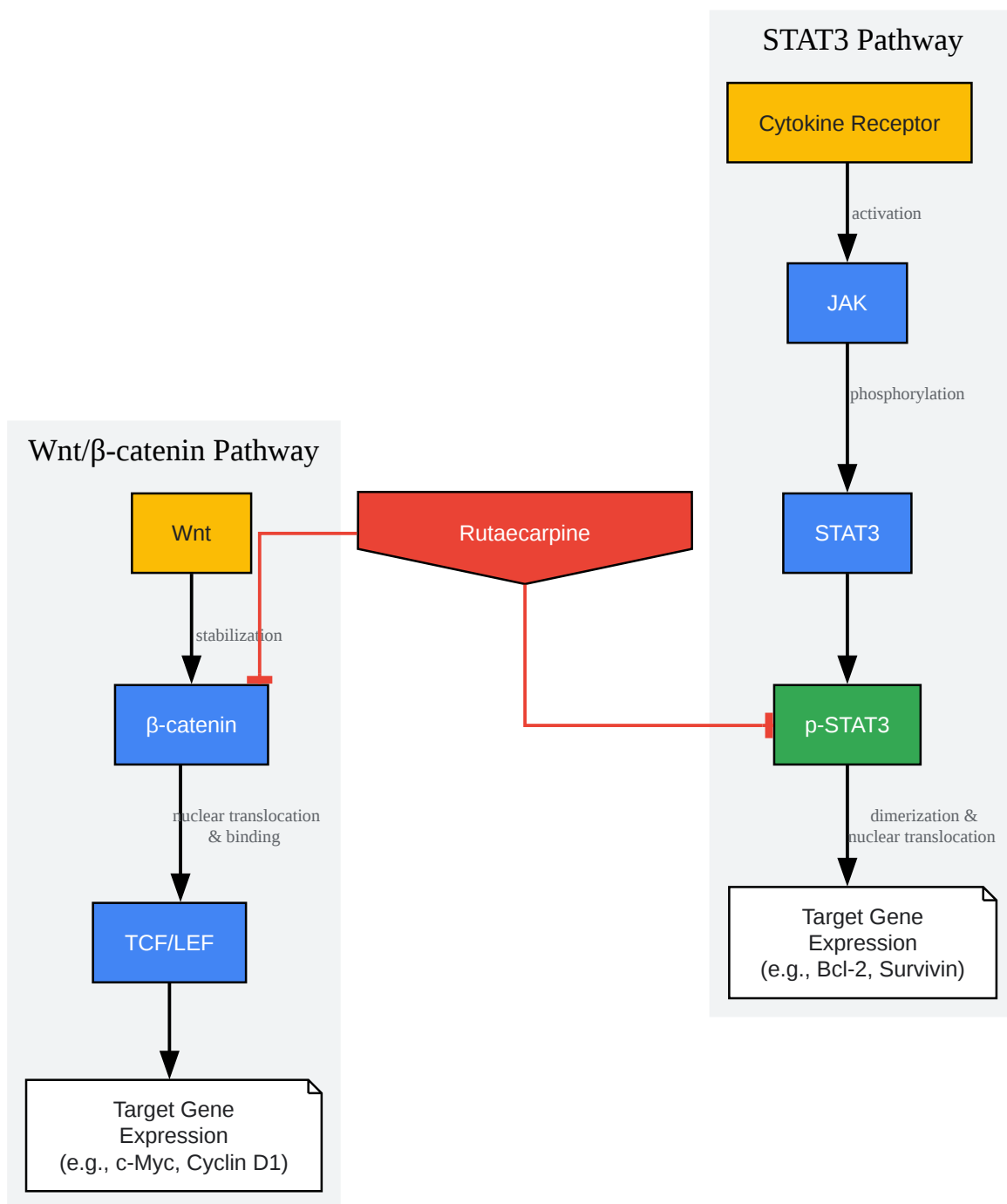
- Lyse Rutaecarpine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, β-catenin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

Visualizations



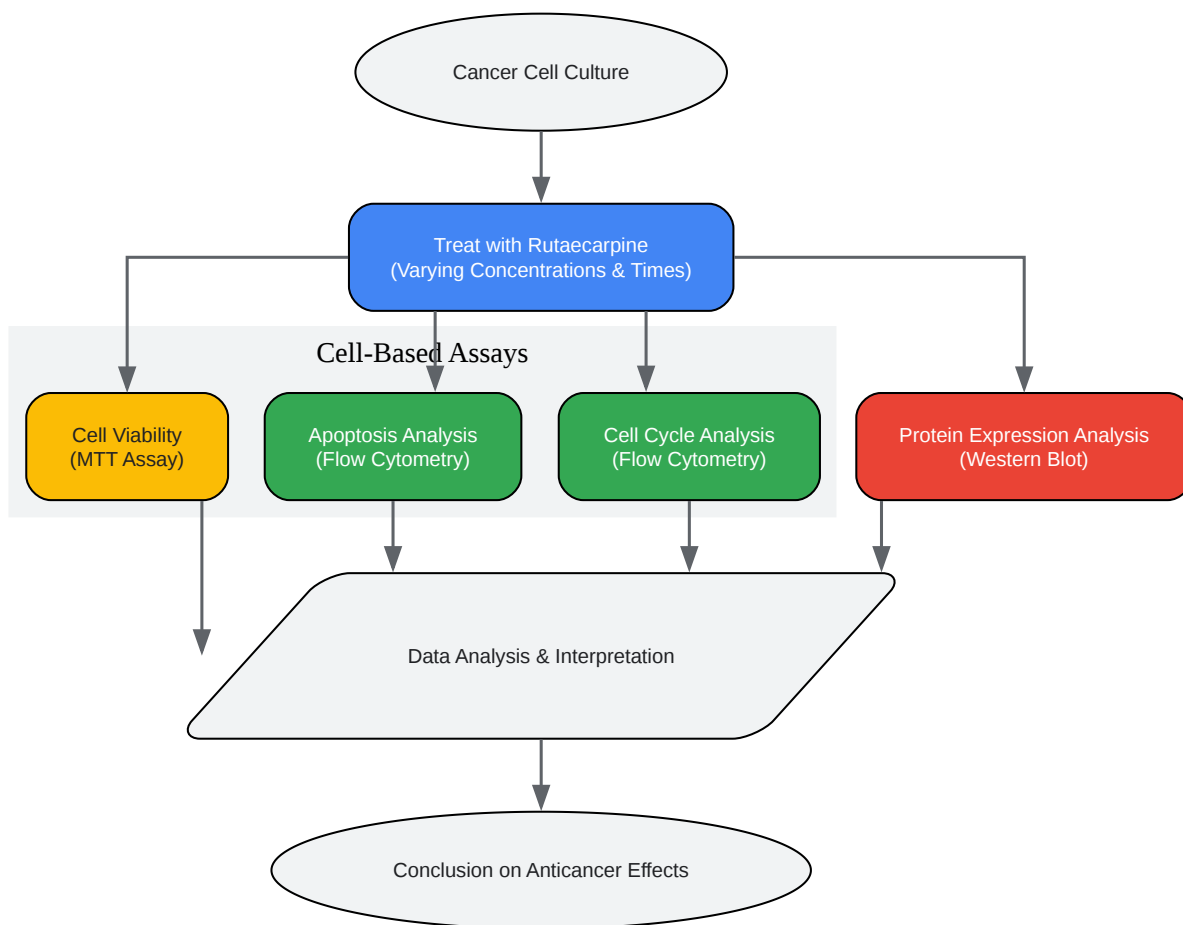
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Caption: Ruteacarpine-induced intrinsic apoptosis pathway.



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Caption: Inhibition of Wnt/β-catenin and STAT3 signaling by Rutaecarpine.



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Caption: General experimental workflow for studying Rutaecarpine's effects.

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